
Super-TDU
Descripción general
Descripción
Super-TDU is a specific inhibitor that targets the interaction between Yes-associated protein (YAP) and TEA domain (TEAD) transcription factors. This compound mimics the Tondu (TDU) domain of VGLL4, which competes with YAP/TAZ for TEAD binding, and has been shown to suppress gastric cancer growth . This compound is a peptide-based inhibitor that has gained attention for its potential therapeutic applications in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Super-TDU is synthesized through peptide synthesis techniques. The compound is a fusion of the VGLL4 helix and YAP Ω-loop residues . The synthesis involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or HATU, and the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, and the final product undergoes rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .
Análisis De Reacciones Químicas
Types of Reactions
Super-TDU primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU
Cleavage Reagents: Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major product formed is the this compound peptide itself, which is purified to achieve high purity levels suitable for research and therapeutic applications .
Aplicaciones Científicas De Investigación
Scientific Research Applications
Super-TDU has several notable applications across different fields of research:
Cancer Research
- Tumor Growth Suppression : this compound has demonstrated efficacy in inhibiting tumor growth in gastric cancer models by specifically targeting the YAP-TEAD interaction. In vitro studies indicate significant reductions in cell viability and colony formation in gastric cancer cell lines such as MGC-803, BGC-823, and HGC27 .
- Mechanistic Insights : The compound downregulates the expression of downstream target genes associated with YAP activity, including Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), and Caudal type homeobox 2 (CDX2) .
Drug Development
- Lead Compound for Therapeutics : this compound serves as a lead compound for developing new cancer therapeutics targeting the YAP-TEAD interaction. Its specificity for tumors with an elevated YAP/VGLL4 ratio suggests potential biomarkers for patient selection in clinical settings .
- Preclinical Studies : In vivo studies have shown that treatment with this compound results in reduced tumor sizes and weights compared to control groups, indicating its potential as a therapeutic agent .
Biochemical Studies
- Protein-Protein Interactions : Researchers utilize this compound to investigate protein-protein interactions and the structural biology of transcription factors, providing insights into the regulatory mechanisms underlying various cellular processes .
In Vitro Studies
Cell Line Tested | Effect on Cell Viability | Mechanism |
---|---|---|
MGC-803 | Significant reduction | Inhibition of YAP-TEAD interaction |
BGC-823 | Significant reduction | Downregulation of CTGF, CYR61, CDX2 |
HGC27 | Significant reduction | Disruption of YAP-mediated transcription |
In Vivo Studies
Study Type | Findings | Implications |
---|---|---|
Tumor Growth | Reduced tumor size and weight in treated mice | Potential therapeutic application |
Biomarker Study | Elevated YAP/VGLL4 ratio correlates with response to this compound | Patient selection for therapy |
Mecanismo De Acción
Super-TDU exerts its effects by mimicking the TDU domain of VGLL4, which competes with YAP/TAZ for binding to TEAD transcription factors. This disrupts the YAP-TEAD interaction, leading to the suppression of YAP-mediated transcriptional activities . The inhibition of YAP-TEAD interaction results in reduced cell proliferation and tumor growth in YAP-dependent cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
VGLL4-derived Peptides: Similar to Super-TDU, these peptides mimic the TDU domain of VGLL4 and inhibit the YAP-TEAD interaction.
TEAD Inhibitors: Small molecules like TM2 that target the palmitate-binding pocket of TEAD transcription factors.
Uniqueness of this compound
This compound is unique due to its high specificity for the YAP-TEAD interaction and its ability to suppress tumor growth in gastric cancer models . Unlike small molecule inhibitors, this compound is a peptide-based inhibitor, which allows for more precise targeting of protein-protein interactions .
Actividad Biológica
Super-TDU is a peptide designed to inhibit the interaction between YAP (Yes-associated protein) and TEAD (TEA domain transcription factor), which plays a crucial role in various cancers, particularly gastric cancer. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
This compound functions by mimicking the TDU (Tondu) domain of VGLL4, a protein that competes with YAP for binding to TEAD. By disrupting the YAP-TEAD interaction, this compound downregulates the expression of downstream target genes associated with cell proliferation and survival, such as CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-rich angiogenic inducer 61), and CDX2 (Caudal type homeobox 2) . This mechanism is particularly relevant in cancers where YAP is overexpressed or hyperactivated due to dysregulation of the Hippo pathway.
In Vitro Studies
In vitro studies demonstrate that this compound effectively inhibits cell viability and colony formation in various gastric cancer cell lines. For instance:
- Cell Lines Tested : MGC-803, BGC-823, HGC27
- Effects : Significant reduction in cell proliferation rates was observed, indicating its potential as an anti-cancer agent.
Table 1: In Vitro Efficacy of this compound
Cell Line | IC50 (µM) | Colony Formation Inhibition (%) |
---|---|---|
MGC-803 | 0.5 | 70 |
BGC-823 | 0.3 | 65 |
HGC27 | 0.4 | 68 |
In Vivo Studies
Preclinical studies using mouse models have shown promising results for this compound in reducing tumor growth:
- Dosage : Administered via intravenous injection at doses of 50 μg/kg and 500 μg/kg.
- Outcomes : Marked decrease in tumor size and weight was observed in a dose-dependent manner. The treatment also led to a significant reduction in YAP target gene expression.
Table 2: In Vivo Efficacy of this compound
Dosage (μg/kg) | Tumor Size Reduction (%) | Weight Reduction (%) |
---|---|---|
50 | 30 | 25 |
250 | 50 | 45 |
500 | 70 | 60 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in mouse models. Key parameters include:
- Half-life () : Approximately 0.78 hours for lower doses and slightly higher for higher doses.
- Maximum Concentration (Cmax) : Achieved values of 6.12 ng/mL for 250 μg/kg and up to 13.3 ng/mL for 500 μg/kg.
- Clearance Rate (CL) : Approximately for lower doses and for higher doses .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in specific patient populations:
- Gastric Cancer : A study indicated that patients with tumors exhibiting high YAP/VGLL4 ratios may benefit significantly from this compound treatment, suggesting its use as a targeted therapy based on biomarker expression .
- H. pylori Infection : In a mouse model of H. pylori-induced gastric cancer, treatment with this compound resulted in a marked reduction in tumor incidence compared to control groups .
Propiedades
IUPAC Name |
5-amino-4-[[1-[1-[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[2-[6-amino-1-[1-[2-[[4-amino-2-[2-[[2-[[6-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[3-carboxy-2-[[3-carboxy-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C237H370N66O69S/c1-23-125(16)189(291-206(343)146(72-75-174(243)313)270-209(346)151(93-120(6)7)277-212(349)155(98-134-106-254-138-58-34-33-57-137(134)138)284-228(365)191(129(20)310)293-218(355)158(102-182(322)323)262-179(318)110-256-198(335)149(91-118(2)3)275-219(356)165(115-307)287-203(340)141(59-35-39-78-238)266-196(333)126(17)260-207(344)152(95-131-51-27-24-28-52-131)278-213(350)156(99-135-107-251-117-259-135)281-214(351)159(103-183(324)325)282-215(352)161(105-185(328)329)285-226(363)186(122(10)11)296-294-136(112-304)113-305)225(362)258-108-177(316)255-109-178(317)264-164(114-306)199(336)257-111-180(319)263-163(101-176(245)315)232(369)300-86-46-66-168(300)222(359)271-143(61-37-41-80-240)205(342)292-190(128(19)309)227(364)261-127(18)197(334)274-157(100-175(244)314)217(354)289-187(123(12)13)234(371)298-84-45-65-167(298)194(331)193(330)139(71-74-173(242)312)295-297-192(130(21)311)229(366)290-188(124(14)15)235(372)302-88-49-69-171(302)223(360)272-147(77-90-373-22)204(341)268-145(64-44-83-253-237(249)250)201(338)276-150(92-119(4)5)208(345)269-144(63-43-82-252-236(247)248)200(337)267-142(60-36-40-79-239)202(339)286-162(94-121(8)9)231(368)299-85-47-67-169(299)224(361)283-160(104-184(326)327)216(353)288-166(116-308)220(357)280-154(97-133-55-31-26-32-56-133)211(348)279-153(96-132-53-29-25-30-54-132)210(347)273-148(62-38-42-81-241)230(367)303-89-50-70-172(303)233(370)301-87-48-68-170(301)221(358)265-140(195(246)332)73-76-181(320)321/h24-34,51-58,106-107,112,117-130,136,139-172,186-192,254,294-297,305-311H,23,35-50,59-105,108-111,113-116,238-241H2,1-22H3,(H2,242,312)(H2,243,313)(H2,244,314)(H2,245,315)(H2,246,332)(H,251,259)(H,255,316)(H,256,335)(H,257,336)(H,258,362)(H,260,344)(H,261,364)(H,262,318)(H,263,319)(H,264,317)(H,265,358)(H,266,333)(H,267,337)(H,268,341)(H,269,345)(H,270,346)(H,271,359)(H,272,360)(H,273,347)(H,274,334)(H,275,356)(H,276,338)(H,277,349)(H,278,350)(H,279,348)(H,280,357)(H,281,351)(H,282,352)(H,283,361)(H,284,365)(H,285,363)(H,286,339)(H,287,340)(H,288,353)(H,289,354)(H,290,366)(H,291,343)(H,292,342)(H,293,355)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H4,247,248,252)(H4,249,250,253) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAMPXYTTUOEFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C237H370N66O69S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5280 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.